Oxan-2-ylmethyl chloroformate
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Overview
Description
Oxan-2-ylmethyl chloroformate is an organic compound with the molecular formula C7H11ClO3. It is a member of the chloroformate family, which are esters of chloroformic acid. These compounds are typically colorless, volatile liquids that degrade in moist air . This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxan-2-ylmethyl chloroformate can be synthesized through the reaction of oxan-2-ylmethanol with phosgene (COCl2). The reaction typically occurs in the presence of a base, such as pyridine, to absorb the hydrogen chloride (HCl) produced during the reaction . The general reaction is as follows:
Oxan-2-ylmethanol+Phosgene→Oxan-2-ylmethyl chloroformate+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is conducted in a controlled environment to ensure safety and efficiency. The use of phosgene, a highly toxic gas, requires stringent safety measures and specialized equipment .
Chemical Reactions Analysis
Types of Reactions
Oxan-2-ylmethyl chloroformate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates and with alcohols to form carbonate esters.
Hydrolysis: In the presence of water, it hydrolyzes to form oxan-2-ylmethanol and carbon dioxide.
Common Reagents and Conditions
Amines: Reacts with primary and secondary amines to form carbamates.
Alcohols: Reacts with alcohols to form carbonate esters.
Bases: Used to absorb HCl produced during reactions.
Major Products Formed
Carbamates: Formed from reactions with amines.
Carbonate Esters: Formed from reactions with alcohols.
Scientific Research Applications
Oxan-2-ylmethyl chloroformate has various applications in scientific research:
Mechanism of Action
The mechanism of action of oxan-2-ylmethyl chloroformate involves its reactivity with nucleophiles such as amines and alcohols. The compound acts as an electrophile, with the chloroformate group facilitating the formation of carbamates and carbonate esters. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
Methyl Chloroformate: Similar in structure and reactivity, used for similar applications in organic synthesis.
Benzyl Chloroformate: Used for the protection of amine groups in peptide synthesis.
Ethyl Chloroformate: Another chloroformate ester with similar reactivity.
Uniqueness
Oxan-2-ylmethyl chloroformate is unique due to its specific structure, which includes an oxan-2-ylmethyl group. This structural feature can influence its reactivity and the types of products formed in chemical reactions, making it suitable for specific applications in organic synthesis and research .
Properties
Molecular Formula |
C7H11ClO3 |
---|---|
Molecular Weight |
178.61 g/mol |
IUPAC Name |
oxan-2-ylmethyl carbonochloridate |
InChI |
InChI=1S/C7H11ClO3/c8-7(9)11-5-6-3-1-2-4-10-6/h6H,1-5H2 |
InChI Key |
WBLNBTLSRYZFBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)COC(=O)Cl |
Origin of Product |
United States |
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